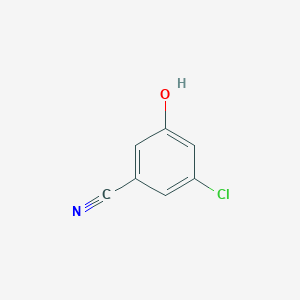

3-Chloro-5-hydroxybenzonitrile

説明

Contextualizing Benzonitrile (B105546) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzonitrile and its derivatives are fundamental scaffolds in organic synthesis. The nitrile group, with its strong electron-withdrawing nature, influences the reactivity of the aromatic ring and can be readily converted into other functional groups such as amines, amides, and carboxylic acids. This versatility makes benzonitrile derivatives invaluable precursors in the creation of diverse molecular architectures.

In medicinal chemistry, the benzonitrile moiety is a common feature in the structure of many therapeutic agents. Its ability to participate in hydrogen bonding interactions, often with the ATP-binding pockets of kinases, has led to its incorporation into numerous kinase inhibitors for cancer therapy. Furthermore, the metabolic stability of the nitrile group makes it an attractive component in drug design. The synthesis of benzonitrile derivatives has evolved significantly, with modern methods like palladium-catalyzed cyanation of aryl halides and triflates offering mild and efficient routes to these compounds. organic-chemistry.org

Overview of Halogenated Phenols in Chemical Science

Halogenated phenols are a broad class of compounds that have been the subject of extensive study due to their diverse applications and environmental presence. rsc.org These compounds, where a phenol (B47542) structure is substituted with one or more halogen atoms, are used in the manufacturing of pesticides, herbicides, and flame retardants. rsc.orgosti.gov Their chemical properties, such as acidity and reactivity, are significantly influenced by the nature and position of the halogen substituents on the aromatic ring.

The study of halogenated phenols is also crucial from an environmental perspective, as they are recognized as persistent organic pollutants. acs.orgrsc.org Research has focused on their detection, degradation, and toxicological effects. rsc.orgtandfonline.com Advanced oxidation processes are being investigated as effective methods for their removal from water sources. rsc.org The understanding of the structure-activity relationships of halogenated phenols is essential for assessing their environmental impact and for the development of safer alternatives. tandfonline.com

Academic Significance and Research Trajectories of 3-Chloro-5-hydroxybenzonitrile

This compound, also known as 3-chloro-5-cyanophenol, is a specialized chemical compound that has emerged as a significant intermediate in various synthetic applications. innospk.com Its structure, which combines the features of a halogenated phenol and a benzonitrile, makes it a versatile building block in organic synthesis. innospk.comnbinno.com

The primary research interest in this compound lies in its utility as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries. innospk.com For instance, it is a key component in the synthesis of certain non-nucleoside HIV reverse transcriptase inhibitors. chemicalbook.com The presence of the chloro, hydroxyl, and nitrile groups allows for a variety of chemical transformations, including nucleophilic substitution and coupling reactions, enabling the construction of diverse molecular frameworks. innospk.com

Current research trajectories involving this compound continue to explore its potential in the development of novel bioactive compounds. Its role as a key intermediate ensures its continued importance in synthetic chemistry and drug discovery programs. innospk.comnbinno.com

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 473923-97-6 nih.gov |

| Molecular Formula | C7H4ClNO nih.gov |

| Molecular Weight | 153.57 g/mol echemi.com |

| Appearance | White to off-white powder or crystalline solid echemi.comtcichemicals.com |

| Melting Point | 168-172 °C chemicalbook.com |

| Boiling Point | 265.4±25.0 °C (Predicted) chemicalbook.com |

| Density | 1.4±0.1 g/cm3 (Predicted) chemicalbook.com |

| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. echemi.com |

Synthesis and Manufacturing

One documented method for the synthesis of this compound involves the demethylation of 3-chloro-5-methoxybenzonitrile (B1358151). chemicalbook.com This process is carried out using lithium iodide in 2,4,6-trimethylpyridine (B116444) at an elevated temperature, followed by treatment with hydrochloric acid. chemicalbook.com This two-stage reaction effectively converts the methoxy (B1213986) group to a hydroxyl group, yielding the desired product. chemicalbook.com

Another synthetic approach starts from 5-chlorosalicylaldehyde (B124248). rasayanjournal.co.in This is first converted to 5-chloro-2-hydroxybenzonitrile (B85134), which then serves as a precursor for further reactions. rasayanjournal.co.in The manufacturing of this compound is typically conducted by specialized chemical suppliers who can handle the required reaction conditions and ensure the purity of the final product. innospk.com

Applications in Research

The primary application of this compound is as an intermediate in organic synthesis. innospk.comnbinno.com Its trifunctional nature allows for selective reactions at the hydroxyl, chloro, or nitrile positions, making it a valuable tool for chemists.

In medicinal chemistry, it serves as a building block for the synthesis of pharmacologically active molecules. A notable example is its use in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors. chemicalbook.com The unique substitution pattern of this compound is crucial for the biological activity of the resulting compounds.

In the agrochemical sector, this compound is utilized in the development of new pesticides and herbicides. innospk.com The structural motifs derived from this compound can be found in various crop protection products. echemi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYUOOZZOMUNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620627 | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-97-6 | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473923-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 5 Hydroxybenzonitrile

Established Synthetic Routes to 3-Chloro-5-hydroxybenzonitrile

The production of this compound relies on sophisticated organic chemistry techniques. innospk.com One common approach involves the chlorination of 5-hydroxybenzonitrile, where precise control of reaction conditions is crucial to ensure the selective introduction of the chlorine atom at the 3-position. innospk.com

Nucleophilic Aromatic Substitution Approaches in this compound Synthesis

Nucleophilic aromatic substitution (SNAr) represents a key strategy in the synthesis and functionalization of this compound. This type of reaction is particularly effective on aryl halides that possess electron-withdrawing groups, which stabilize the intermediate formed during the reaction. pressbooks.publibretexts.org

The structure of this compound, featuring both a chloro and a hydroxyl group on a benzonitrile (B105546) core, makes it a versatile precursor in various chemical reactions. innospk.com It can participate in nucleophilic substitution, allowing for the creation of more complex molecules that are foundational in the development of pharmaceuticals and other fine chemicals. innospk.comchemicalbook.com For instance, the chlorine atom can be displaced by a nucleophile.

For nucleophilic aromatic substitution to occur, especially on aryl halides without strong electron-withdrawing groups, harsh reaction conditions and strong nucleophiles are often necessary. pressbooks.pub For example, chlorobenzene (B131634) can react with sodium hydroxide (B78521) at high temperatures (350 °C) to produce phenol (B47542). pressbooks.pub In some demethylation reactions that proceed via a nucleophilic attack, strong bases like sodium methoxide (B1231860) are used in polar aprotic solvents such as N,N-dimethylformamide (DMF). sciencemadness.org These conditions facilitate the formation of a potent nucleophile that can then attack the substrate. sciencemadness.org

Utilization of this compound as a Precursor in SNAr Reactions

Demethylation Strategies from Methoxy-Substituted Benzonitrile Precursors for this compound

A significant pathway to obtaining this compound involves the demethylation of its methoxy-substituted precursor, 3-chloro-5-methoxybenzonitrile (B1358151). The cleavage of the stable aryl methyl ether bond is a critical step in many organic syntheses. researchgate.netrsc.org

Lithium iodide (LiI) is a reagent known to facilitate the cleavage of aryl methyl ethers. nih.gov One documented synthesis of this compound involves heating 3-chloro-5-methoxybenzonitrile with lithium iodide in 2,4,6-trimethyl-pyridine (collidine) at 170°C. chemicalbook.com This process yielded the final product in high purity after subsequent work-up. chemicalbook.com The mechanism of LiI-mediated demethylation often involves a nucleophilic attack by the iodide ion on the methyl group, leading to the formation of methyl iodide and the desired phenoxide, which is then protonated. cnr.it

Table 1: Reagents and Conditions for Demethylation

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

|---|

Following the cleavage of the methyl ether, an acidic work-up is typically employed to protonate the resulting phenoxide and isolate the final hydroxyl product. In the synthesis of this compound from its methoxy (B1213986) precursor using lithium iodide, the reaction mixture is quenched with a 10% aqueous hydrochloric acid (HCl) solution. chemicalbook.com This acidic treatment ensures the formation of the hydroxyl group from the intermediate salt. The product is then typically extracted from the aqueous layer using an organic solvent like ethyl acetate. chemicalbook.com The work-up for demethylation reactions often involves adjusting the pH to an acidic level to facilitate the extraction of the phenolic product. sciencemadness.org

Lithium Iodide Mediated Demethylation Pathways

Alternative Preparative Pathways for this compound

While several methods exist for the synthesis of this compound, alternative pathways offer flexibility in starting materials and reaction conditions.

Synthesis from Salicylaldehyde (B1680747) Derivatives (e.g., 5-chlorosalicylaldehyde)

One alternative route involves the use of salicylaldehyde derivatives, such as 5-chlorosalicylaldehyde (B124248). This method typically begins with the conversion of the aldehyde to an oxime, followed by dehydration to form the nitrile.

A reported synthesis starts with 5-chlorosalicylaldehyde, which is treated with hydroxylamine (B1172632) hydrochloride to form 5-chlorosalicylaldehyde oxime. rasayanjournal.co.in This intermediate is then converted to 5-chloro-2-hydroxybenzonitrile (B85134). rasayanjournal.co.in Subsequent specific chlorination at the 3-position would be required to yield the final product, this compound. Another study also describes the conversion of 2-chlorosalicylaldehyde into its oxime, which is then transformed into 5-chloro-2-hydroxy-benzonitrile, a key starting material for further synthesis. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

To maximize the efficiency of this compound synthesis, careful optimization of various reaction parameters is crucial. These parameters include the choice of solvent, the type of base used, and the temperature and duration of the reaction.

Impact of Solvent Systems on Reaction Efficiency

The selection of a solvent system can significantly influence reaction outcomes by affecting solubility, reaction rates, and the formation of byproducts.

For the synthesis of related halogenated aromatic compounds, various solvents have been investigated. In the synthesis of diaryl ethers via an SNAr reaction, a microwave-transparent solvent like acetonitrile (B52724) was used in a continuous flow microreactor, demonstrating the importance of solvent choice in modern synthetic methodologies. beilstein-journals.org In a different approach for synthesizing esters of 3,5-dibromo-4-hydroxybenzonitrile, a two-solvent process is employed where an initial aqueous medium is replaced by an aromatic hydrocarbon like xylene for the subsequent esterification step. google.com This highlights how sequential solvent systems can be optimized for multi-step syntheses. The use of dimethylformamide (DMF) has been noted in the synthesis of tetrazoles from nitriles, indicating its utility as a polar aprotic solvent in facilitating certain reaction types. thieme-connect.com

The following table summarizes the use of different solvents in related syntheses:

| Solvent | Reaction Type | Reference |

|---|---|---|

| Acetonitrile | SNAr reaction for diaryl ethers | beilstein-journals.org |

| Xylene | Esterification of 3,5-dibromo-4-hydroxybenzonitrile | google.com |

| Dimethylformamide (DMF) | Synthesis of 5-substituted 1H-tetrazoles | thieme-connect.com |

Influence of Base Selection on Yield and Purity

The choice of base is critical in many synthetic steps, particularly in reactions involving deprotonation or neutralization of acidic byproducts. The strength and nature of the base can directly impact the yield and purity of the final product.

The table below shows various bases used in relevant synthetic transformations:

| Base | Reaction Type | Reference |

|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | SNAr reaction for diaryl ethers | beilstein-journals.org |

| Potassium Carbonate (K2CO3) | SNAr reaction for diaryl ethers | beilstein-journals.org |

| Potassium Carbonate (K2CO3) | Synthesis of 2-acyl-3-amino-5-chlorobenzofuran | researchgate.net |

| 2,4,6-Collidine | Demethylation to form this compound | chemicalbook.com |

Parameters of Temperature and Reaction Time in Synthetic Protocols

Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure complete reaction and minimize the formation of degradation products.

One synthetic route for this compound involves heating 3-chloro-5-methoxybenzonitrile with lithium iodide in 2,4,6-collidine at 170°C for 4 hours. chemicalbook.com In the synthesis of diaryl ethers using a microreactor, reactions were conducted at 195°C with residence times as short as 60 seconds, showcasing how high temperatures can dramatically reduce reaction times. beilstein-journals.org Conversely, some reactions are performed at room temperature for extended periods. For example, a reaction involving N,N-diethylhydroxylamine was carried out at room temperature for a relatively long time to achieve a good yield. researchgate.net

The following table provides examples of temperature and time parameters from various synthetic protocols:

| Temperature | Reaction Time | Reaction | Reference |

|---|---|---|---|

| 170°C | 4 hours | Demethylation to form this compound | chemicalbook.com |

| 195°C | 60 seconds | SNAr reaction for diaryl ethers in a microreactor | beilstein-journals.org |

| Room Temperature | Extended | Nitrile hydrolysis with N,N-diethylhydroxylamine | researchgate.net |

| Reflux (Acetone) | 12 hours | Synthesis of 2-acyl-3-amino-5-chlorobenzofuran | researchgate.net |

Considerations for Industrial Scale-up and Process Control

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that require careful consideration of process control and safety.

Industrial production often utilizes batch or continuous flow reactors to optimize for efficiency and cost-effectiveness. innospk.com The transition from microwave-assisted synthesis to continuous flow microreactors has been demonstrated as a viable strategy for scaling up SNAr reactions, offering advantages in terms of heating efficiency and process control. beilstein-journals.org For large-scale production, factors such as the cost and availability of raw materials, the management of reaction exotherms, and the environmental impact of waste streams become paramount. The use of robust and easily separable reagents, such as solid-supported catalysts or inorganic bases, can simplify purification processes. beilstein-journals.org Furthermore, ensuring consistent product quality with high purity (e.g., ≥98.0%) is essential, necessitating stringent process monitoring and quality control measures. innospk.com Proper storage and handling protocols, such as keeping the compound in a cool, well-ventilated area, are also critical to maintain its integrity. innospk.com

Chemical Transformations and Derivative Synthesis of 3 Chloro 5 Hydroxybenzonitrile

Reactions Involving the Hydroxyl Group of 3-Chloro-5-hydroxybenzonitrile

The phenolic hydroxyl group is a primary site for reactions such as oxidation, etherification, and esterification, enabling the introduction of diverse functionalities.

Oxidative Transformations to Quinone Derivatives

Phenols and their derivatives can be oxidized to form quinones, a class of compounds known for their electrochemical properties and presence in biologically active molecules. libretexts.orgyoutube.com The oxidation of dihydroxybenzenes, such as hydroquinone (B1673460), to the corresponding quinones is a well-established transformation that can be achieved using various oxidizing agents, including sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃), and Fremy's salt ((KSO₃)₂NO). libretexts.orglibretexts.org

While direct oxidation of this compound to a quinone is not extensively documented, the oxidation of similarly substituted phenols is known. For instance, the oxidation of phenols is a key step in forming benzoquinones. youtube.com The reaction typically involves the conversion of the phenol (B47542) to a dihydroxybenzene intermediate, which is then further oxidized. The presence of the electron-withdrawing chloro and cyano groups on the aromatic ring influences the reactivity and the conditions required for such transformations. The general transformation of a substituted hydroquinone to a benzoquinone illustrates this process.

Table 1: General Oxidation of Hydroquinones to Quinones

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Hydroquinone | Sodium Dichromate / Sulfuric Acid | p-Benzoquinone | libretexts.org |

| Catechol | Fremy's Salt | o-Benzoquinone | libretexts.org |

Etherification and Esterification Reactions

The hydroxyl group of this compound readily undergoes etherification and esterification, providing a common pathway to build more complex molecules.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-O-R). A notable application of this compound is in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Doravirine. In this synthesis, the phenoxide, formed by treating this compound with a base, undergoes a nucleophilic substitution reaction with an activated pyridine (B92270) derivative to form a key aryl ether intermediate.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting the phenol with an acid chloride or an acid anhydride. For example, 3-cyanophenol, a closely related compound, can be reacted with acyl chlorides to produce the corresponding esters, such as (3-Cyanophenyl) 2-chlorobenzoate. sigmaaldrich.com This transformation is a standard method for protecting the hydroxyl group or for synthesizing molecules with specific properties imparted by the ester functionality.

Table 2: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactant | Reagent | Product | Reference |

|---|---|---|---|---|

| Etherification | This compound | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine / Base | Doravirine Intermediate | mdpi.com |

| Esterification | 3-Cyanophenol | 2-Chlorobenzoyl chloride | (3-Cyanophenyl) 2-chlorobenzoate | sigmaaldrich.com |

Reactivity of the Nitrile Functionality in this compound

The nitrile group (-C≡N) is a versatile functional group that can be converted into other nitrogen-containing moieties, most commonly amines through reduction or carboxylic acids via hydrolysis.

Reduction to Amine Derivatives

The reduction of the nitrile group to a primary amine (a benzylamine (B48309) derivative in this case) is a fundamental transformation in organic synthesis. This conversion is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com LiAlH₄ is a powerful reagent capable of reducing nitriles to primary amines. youtube.commasterorganicchemistry.com

Alternatively, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method. For example, the cyano group of 3-cyanophenyl dimethylcarbamate (B8479999) has been successfully reduced to the corresponding primary amine using 10% Pd/C and hydrogen gas. mdpi.com This method is often preferred in industrial settings due to milder conditions and the avoidance of complex metal hydride workups.

Table 3: Methods for the Reduction of Aromatic Nitriles

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Aromatic Nitrile | 1. LiAlH₄ 2. H₂O | Primary Amine | youtube.commasterorganicchemistry.com |

| 3-Cyanophenyl derivative | H₂, 10% Pd/C | Primary Amine | mdpi.com |

Hydrolysis and Related Conversions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, often requiring heat. This reaction proceeds through an amide intermediate. Studies on the hydrolysis of 3-chlorobenzonitrile (B1581422), a close analog, show that the reaction can be driven to completion to form 3-chlorobenzoic acid. For instance, microwave-assisted hydrolysis in the presence of potassium hydroxide (B78521) provides a rapid method for this conversion.

Enzymatic methods also offer a mild and selective alternative for nitrile hydrolysis. The nitrilase enzyme from Rhodococcus rhodochrous J1 has been shown to catalyze the hydrolysis of various aromatic nitriles, including 3-chlorobenzonitrile, directly to the corresponding benzoic acid and ammonia.

Transformations at the Aryl Halide Moiety of this compound

The chlorine atom on the aromatic ring provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano group activates the ring, facilitating these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new C-C bonds. Aryl chlorides, while generally less reactive than bromides or iodides, can participate in these reactions, especially with highly active catalyst systems. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) undergoes selective Suzuki-Miyaura coupling with arylboronic acids, demonstrating that chloro-substituents on activated rings are viable coupling partners. researchgate.net It is well-established that 2-chlorobenzonitrile (B47944) can participate in Suzuki-Miyaura coupling reactions. chemicalbook.com This suggests that this compound would similarly be a suitable substrate for such transformations, allowing for the introduction of various aryl or alkyl groups at the chloro-position.

Table 4: Example of Suzuki-Miyaura Coupling with an Aryl Chloride

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole | researchgate.net |

Nucleophilic Substitution Reactions on the Chloro Group

The chlorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitrile group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. ambeed.com Common nucleophiles such as amines and alkoxides can displace the chloride ion.

For instance, the reaction with various amines can lead to the formation of 3-amino-5-hydroxybenzonitrile (B581505) derivatives. Similarly, treatment with alkoxides, such as sodium methoxide (B1231860), would yield 3-methoxy-5-hydroxybenzonitrile. These reactions are typically carried out in a suitable solvent and may require heat to proceed at a practical rate. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion to restore the aromaticity of the ring. ambeed.com

| Reaction Type | Nucleophile | Potential Product | General Conditions |

| Amination | Amines (e.g., R-NH₂) | 3-(Alkylamino)-5-hydroxybenzonitrile | Polar solvent, heat |

| Alkoxylation | Alkoxides (e.g., RO⁻) | 3-Alkoxy-5-hydroxybenzonitrile | Corresponding alcohol or polar aprotic solvent, heat |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on this compound makes it a suitable substrate for such transformations. innospk.com Although specific examples directly utilizing this compound are not extensively documented in readily available literature, the principles of these reactions are well-established for a wide range of aryl chlorides.

The Suzuki-Miyaura coupling reaction, for example, would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. harvard.edunobelprize.org This would result in the formation of a biaryl structure, specifically a derivative of 3-hydroxy-5-phenylbenzonitrile. The catalytic cycle for this reaction involves the oxidative addition of the aryl chloride to a palladium(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

The Heck coupling reaction offers a method to introduce alkenyl groups. This reaction would pair this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The outcome would be a 3-chloro-5-(alkenyl)benzonitrile, where the position of the new substituent depends on the reaction conditions and the nature of the alkene.

The Sonogashira coupling allows for the introduction of alkyne moieties. libretexts.orgorganic-chemistry.org This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst, in the presence of a base. mdpi.com This would yield a 3-hydroxy-5-(alkynyl)benzonitrile derivative.

| Coupling Reaction | Coupling Partner | Potential Product Structure | Key Reagents |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 3-Hydroxy-5-arylbenzonitrile | Pd catalyst, Base |

| Heck | Alkene (R-CH=CH₂) | 3-Hydroxy-5-(alkenyl)benzonitrile | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Hydroxy-5-(alkynyl)benzonitrile | Pd catalyst, Cu(I) co-catalyst, Base |

This compound as a Precursor in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable building block in organic synthesis for the construction of more elaborate molecular architectures. innospk.comsmolecule.com

Building Block for Advanced Organic Scaffolds

This compound can serve as a starting material for the synthesis of various heterocyclic scaffolds. For instance, it can be envisioned as a precursor for the synthesis of benzofuran (B130515) derivatives. A plausible synthetic route would involve the O-alkylation of the hydroxyl group with a suitable reagent, such as an α-haloketone (e.g., chloroacetone), followed by an intramolecular cyclization. In a documented synthesis starting from the related 5-chloro-2-hydroxybenzonitrile (B85134), treatment with chloroacetone (B47974) in the presence of potassium carbonate and acetone (B3395972) leads to the formation of a dihydrobenzofuran intermediate. rasayanjournal.co.in A similar strategy applied to this compound would pave the way for novel substituted benzofuran scaffolds, which are prevalent in many biologically active compounds. jocpr.comcuestionesdefisioterapia.com

Role in Bioactive Compound Preparation

The structural motif of this compound is found within or is closely related to various bioactive compounds. For example, the structurally analogous compound, 3-chloro-5-hydroxybenzoic acid, has been identified as a selective agonist for the G protein-coupled receptor 81 (GPR81). nih.govcaymanchem.commedchemexpress.com GPR81 is a receptor for lactate (B86563) and is predominantly expressed in adipocytes. caymanchem.com Agonists of this receptor have shown potential for influencing lipolysis. nih.govnih.gov Given the close structural relationship, this compound represents a key precursor for synthesizing analogues of these GPR81 agonists, where the nitrile group could be hydrolyzed to a carboxylic acid or transformed into other functional groups like tetrazoles to explore structure-activity relationships.

Furthermore, halogenated benzonitriles are common intermediates in the synthesis of agrochemicals, such as herbicides and fungicides. innospk.comsmolecule.com The combination of the chloro, hydroxyl, and nitrile functionalities makes this compound a candidate for the development of novel pesticides. innospk.com

Spectroscopic and Advanced Analytical Characterization of 3 Chloro 5 Hydroxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Chloro-5-hydroxybenzonitrile. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as multiplets. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbon atom attached to the nitrile group (-C≡N) typically resonates in the 118-120 ppm range. The carbons bonded to the chlorine and hydroxyl groups will be shifted downfield due to the electronegativity of these substituents. In the synthesis of related compounds like 4-hydroxybenzonitrile, ¹³C NMR is used to confirm the structure, showing characteristic peaks at 160.38 ppm (C-OH), 134.35 ppm (aromatic CH), 119.30 ppm (C-CN), 116.51 ppm (aromatic CH), and 102.86 ppm (C-CN). rasayanjournal.co.in Similarly, for 3-chlorobenzonitrile (B1581422), the carbons show shifts at 134.5 ppm, 133.5 ppm, 130.4 ppm, and 129.5 ppm. rasayanjournal.co.in Based on these analogues, the expected shifts for this compound can be inferred.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~10.0 (variable) | Broad singlet, hydroxyl proton (-OH) |

| ¹H | ~7.0-7.5 | Multiplets, 3 aromatic protons (Ar-H) |

| ¹³C | ~158 | Aromatic carbon attached to -OH (C-OH) |

| ¹³C | ~136 | Aromatic carbon attached to -Cl (C-Cl) |

| ¹³C | ~110-130 | Aromatic carbons (C-H) |

| ¹³C | ~115 | Aromatic carbon attached to -CN |

| ¹³C | ~118 | Nitrile carbon (-C≡N) |

Mass Spectrometry (MS) Applications: LC-MS and UPLC-MS

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and UPLC-MS), is a powerful technique for the analysis of this compound. It is used for molecular weight confirmation, impurity profiling, and monitoring the progress of chemical reactions.

In synthetic procedures involving this compound, LC-MS is frequently employed to track the conversion of reactants to products. For instance, in the synthesis of diaryl ether inhibitors of HIV-1 reverse transcriptase, LC-MS analysis was used to confirm the consumption of starting materials and the formation of the desired product. nih.gov Similarly, during the phototransformation studies of related dihalogeno-4-hydroxybenzonitriles, mass spectrometry was crucial in identifying photoproducts such as 3-chloro-4-hydroxybenzonitrile (B1661932). The observed mass-to-charge ratio (m/z) for this product was 154/156, corresponding to the [M+H]⁺ ion and showing the characteristic 3:1 isotopic pattern for a monochlorinated compound.

For this compound itself, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its elemental composition. Predicted collision cross-section (CCS) values and m/z for various adducts can aid in its identification in complex matrices. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.00542 | 128.1 |

| [M+Na]⁺ | 175.98736 | 140.7 |

| [M-H]⁻ | 151.99086 | 131.0 |

| [M+K]⁺ | 191.96130 | 135.9 |

| [M+NH₄]⁺ | 171.03196 | 147.9 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and analyzing mixtures containing this compound. Chemical suppliers routinely use HPLC to certify the purity of their products, often specifying a minimum purity of 95% to 98%. rsc.orgnist.govchemicalbook.com

In synthetic chemistry, HPLC is an essential tool for monitoring reaction progress. For example, in the preparation of reverse transcriptase inhibitors, the reaction completion is judged by HPLC, which indicates when less than 1% of the starting benzonitrile (B105546) remains. chemicalbook.com The technique allows for the separation of starting materials, intermediates, products, and by-products, providing a clear picture of the reaction mixture's composition over time.

Furthermore, HPLC is used to separate and isolate products from complex mixtures. In studies of the photodegradation of ioxynil (B1672095), a related compound, HPLC with a C18 column was used to separate the various photoproducts from the reaction mixture for subsequent identification. This demonstrates the utility of HPLC in both the quantitative assessment of purity and the qualitative analysis of complex chemical systems involving hydroxybenzonitrile derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), nitrile (-C≡N), carbon-chlorine (C-Cl), and aromatic ring C-H bonds.

The spectrum of the closely related 3-hydroxybenzonitrile shows a strong, broad band for the O-H stretch and a sharp, medium band for the C≡N stretch. chemicalbook.com Based on this and other analogues, the expected IR absorptions for this compound can be predicted.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| Hydroxyl (-OH) | 3200-3600 | Broad, strong stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Nitrile (-C≡N) | 2220-2260 | Sharp, medium-to-strong stretching vibration rsc.org |

| Aromatic C=C | 1450-1600 | Ring stretching vibrations |

| Carbon-Chlorine (C-Cl) | 600-800 | Stretching vibration |

The presence of these characteristic bands in an experimental spectrum provides strong evidence for the structure of this compound. For instance, in the characterization of benzofuran (B130515) derivatives synthesized from 5-chloro-2-hydroxybenzonitrile (B85134), FT-IR spectroscopy was used to identify key functional groups like carbonyl (C=O) and amine (N-H) groups in the products. rasayanjournal.co.in

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Hydroxybenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-Chloro-5-hydroxybenzonitrile. The molecule's structure, characterized by a benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group, results in a unique electron density distribution. The chlorine and nitrile groups are electron-withdrawing, while the hydroxyl group is electron-donating. This combination of functional groups creates distinct patterns of reactivity.

Theoretical studies on related chlorobenzonitriles have shown that the distribution of electron density is a key factor in determining the sites of chemical reactions. For instance, in radical addition reactions, the positions ortho and para to the electron-withdrawing cyano group and the chlorine atom exhibit different levels of stability in the resulting intermediates. Semi-empirical methods used to study chlorobenzonitrile isomers indicate that upon reduction, a significant portion of the additional negative charge is located on the aromatic ring, as well as on the chlorine and cyano substituents. srce.hr

Calculations of the Mulliken population analysis can provide insights into the charge distribution within the molecule. srce.hr These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack. For example, the calculated electron density can be correlated with the observed formation of different products in reactions such as hydroxylation. srce.hr The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined through these calculations and are crucial for understanding the molecule's reactivity and spectral properties. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 153.57 g/mol | |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | ambeed.com |

| Number of H-bond Acceptors | 2 | ambeed.comchemscene.com |

| Number of H-bond Donors | 1 | ambeed.comchemscene.com |

| Number of Rotatable Bonds | 0 | ambeed.comchemscene.com |

| LogP (iLOGP) | 1.4 | ambeed.com |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and a biological receptor at an atomic level. nih.gov These simulations can provide detailed information about the binding modes, interaction energies, and conformational changes that occur upon binding. While specific MD simulation studies on this compound are not extensively documented in the provided results, the principles of MD simulations are broadly applicable.

MD simulations can be used to explore how the compound interacts with the active site of an enzyme or a receptor. nih.gov The presence of the hydroxyl group allows for the formation of hydrogen bonds, while the aromatic ring can engage in hydrophobic and π-stacking interactions. The chlorine atom can also participate in halogen bonding, which is an increasingly recognized interaction in medicinal chemistry. frontiersin.org

For related compounds, MD simulations have been used to understand the stability of ligand-receptor complexes. researchgate.net These simulations track the movement of atoms over time, providing a dynamic picture of the binding process. This information is invaluable for the rational design of more potent and selective inhibitors or modulators of biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Benzonitriles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. jocpr.com For halogenated benzonitriles, QSAR models are essential for predicting their biological effects and understanding the structural features that drive these activities.

Predictive Modeling of Biological Activities

QSAR models can be developed to predict various biological activities of halogenated benzonitriles, such as their toxicity or therapeutic potential. jocpr.comsciepub.com These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure.

Recent studies have focused on developing QSAR models for the cytotoxicity of halogenated hydroxybenzonitriles (HHBNs) found as disinfection byproducts in drinking water. nih.gov These models can help in predicting the potential health risks associated with these compounds. The development of such models involves selecting appropriate molecular descriptors and using statistical methods to build a predictive equation. jocpr.com For instance, a QSAR model for the toxicity of halogenated benzenes to algae was successfully developed based on the octanol-water partition coefficient (Kow), indicating that hydrophobicity is a key factor. nih.gov

Table 2: Statistical Quality of an Example QSAR Model for Halogenated Benzenes

| Parameter | Value |

|---|---|

| n (number of compounds) | 40 |

| r² (squared correlation coefficient) | 0.946 |

| S.E. (standard error) | 0.211 |

| F (F-statistic) | 323.933 |

| p-value | < 0.001 |

Source: nih.gov

Elucidation of Factors Influencing Cytotoxicity (e.g., Oxidative Stress, Cellular Uptake Efficiency)

QSAR studies can also shed light on the mechanisms underlying the cytotoxicity of halogenated benzonitriles. By identifying the molecular descriptors that are most strongly correlated with cytotoxicity, researchers can infer the key factors driving this biological effect.

A recent QSAR model for the cytotoxicity of HHBNs suggested that oxidative stress and cellular uptake efficiency are important contributing factors. nih.gov Transcriptomic analysis of cells exposed to these compounds revealed that they can induce immunotoxicity and genotoxicity. nih.gov The model highlighted the importance of certain structural features, such as the presence and position of halogen atoms, in determining the cytotoxic potential. For example, iodinated HHBNs were flagged for future investigation due to their predicted toxicity. nih.gov

Conformational Analysis and Tautomeric Studies

The conformational flexibility and potential for tautomerism of this compound are important aspects of its chemical behavior. Conformational analysis involves studying the different spatial arrangements of the atoms in the molecule and their relative energies. For a relatively rigid molecule like this, conformational changes are mainly limited to the rotation of the hydroxyl group.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration. Phenols can exist in equilibrium with their keto tautomers. google.com For this compound, the enol (phenolic) form is expected to be overwhelmingly predominant under normal conditions, as is the case for most simple phenols. google.com Theoretical calculations can be employed to determine the relative stabilities of different tautomers and conformers. These studies often involve calculating the potential energy surface for the interconversion process. acs.orgresearchgate.net Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and biological properties.

Biological Activity and Mechanistic Investigations of 3 Chloro 5 Hydroxybenzonitrile and Its Analogs

Structure-Activity Relationship (SAR) Profiling of 3-Chloro-5-hydroxybenzonitrile Derivatives

The biological activity of derivatives of this compound is intrinsically linked to the physicochemical properties of its core functional groups: the chlorine substituent, the hydroxyl group, and the nitrile moiety. Variations in these groups can significantly modulate the pharmacological profile of the resulting analogs.

The presence of a chlorine atom on the benzene (B151609) ring of this compound significantly influences its lipophilicity, which in turn affects its ability to cross biological membranes. Halogenation is a common strategy in medicinal chemistry to enhance membrane permeability. bldpharm.com The chlorine substituent increases the lipophilicity of the molecule, a property that can be critical for its interaction with hydrophobic pockets in biological targets and for its passage through the lipid bilayers of cell membranes. bldpharm.com

In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, minor structural changes, such as the introduction of a halogen, were shown to drastically alter permeability. For instance, a chlorinated structure exhibited low permeability, while a fluorinated derivative showed high permeability, highlighting the nuanced effects of halogenation. acs.org The lipophilicity of a compound is a key determinant of its absorption and distribution within a biological system. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClNO | sigmaaldrich.com |

| Molecular Weight | 153.57 g/mol | epa.gov |

| XLogP3 | 2.7 | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 1 | sigmaaldrich.com |

| Hydrogen Bond Acceptor Count | 2 | sigmaaldrich.com |

The hydroxyl (-OH) group is a key functional group in many pharmacologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor. smolecule.com In the context of this compound derivatives, this group can form crucial hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, thereby anchoring the molecule and contributing to its binding affinity and specificity. rasayanjournal.co.in The interaction of the hydroxyl group with biological macromolecules is a fundamental aspect of molecular recognition. smolecule.com For instance, in a study of substituted hydroxybenzonitriles, the hydroxyl group was suggested to enhance interaction with microbial membranes. rasayanjournal.co.in

Systematic modifications of the substituents on the this compound scaffold have led to the discovery of compounds with diverse pharmacological activities. This compound has been utilized as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. In this context, the 3-chloro-5-cyanophenoxy moiety is incorporated into more complex molecules to achieve potent inhibition of the target enzyme.

Derivatives of hydroxybenzonitriles have also been investigated for their antimicrobial properties. For example, the synthesis of benzofuran (B130515) derivatives starting from 5-chloro-2-hydroxybenzonitrile (B85134) has yielded compounds with notable antibacterial and antifungal activities. researchgate.net The specific nature and position of substituents on the benzonitrile (B105546) ring are critical in determining the spectrum and potency of the antimicrobial effect.

Table 2: Biological Activities of Selected Hydroxybenzonitrile Derivatives

| Derivative Class | Starting Material | Biological Activity |

|---|---|---|

| (3-cyanophenoxy)pyrazoles | This compound | Non-nucleoside HIV reverse transcriptase inhibitors |

| Benzofuran chalcones | 5-chloro-2-hydroxybenzonitrile | Antibacterial and antifungal researchgate.net |

| 2-Acyl-3-aminobenzofurans | 5-chloro-2-hydroxybenzonitrile | Antibacterial and antifungal |

Nitrile Group Interactions with Enzymes and Receptors

Molecular Mechanisms of Biological Interaction

The biological effects of this compound and its analogs are rooted in their specific molecular interactions with biological macromolecules. These interactions are governed by the principles of molecular recognition, where the shape, size, and electronic properties of the ligand determine its binding to a target.

As previously mentioned, hydrogen bonding is a critical component of the interaction of this compound derivatives with their biological targets. The hydroxyl group can donate a hydrogen bond to an acceptor on the protein, while the nitrogen atom of the nitrile group can accept a hydrogen bond from a donor on the protein. rasayanjournal.co.inresearchgate.net These hydrogen bonds are directional and play a significant role in the orientation and stabilization of the ligand-protein complex. smolecule.com The precise geometry of these hydrogen bonds is often a key determinant of the compound's biological activity and selectivity. smolecule.com

Halogen Bonding Interactions with Biological Targets

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.com This type of interaction is increasingly recognized for its importance in ligand-enzyme binding. mdpi.com In the context of this compound and its analogs, the chlorine atom can participate in halogen bonding. The strength and geometry of these bonds are influenced by the nature of the halogen; for instance, interactions involving iodine are typically shorter and more linear than those with bromine or chlorine. polimi.it

While direct studies on the halogen bonding of this compound with specific biological targets are not extensively detailed in the available literature, research on analogous structures provides insight. For example, in the development of inhibitors for heat shock protein 90 (Hsp90), the potential for halogen bonding between halogen-substituted phenyl rings and the Hsp90 C-terminal domain binding site was investigated. nih.gov Studies on dihalo-4-hydroxybenzonitriles show that while hydroxyl-nitrile interactions form primary chains, halogen-halogen interactions can be significant in forming the larger crystal structure, particularly with softer halogens like bromine and iodine. researchgate.net The harder chlorine atom is noted as not being involved in specific X···O or X···X interactions in certain crystal structures, being governed more by isotropic close packing. researchgate.net However, the electrophilic nature of the polarized chlorine atom in this compound gives it the potential to form halogen bonds with Lewis basic sites within biological macromolecules, which can contribute to the binding affinity and specificity of its derivatives. mdpi.com

Modulation of Enzyme and Receptor Activities

The structural features of this compound make it a valuable scaffold for developing modulators of enzyme and receptor activity. Its derivatives have shown significant inhibitory action against various enzymes.

A primary example is its use as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). chemicalbook.comnewdrugapprovals.org Specifically, it is a building block for Doravirine (MK-1439), a potent NNRTI used in the treatment of HIV-1 infections. mdpi.comnewdrugapprovals.org NNRTIs bind to a non-essential allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The this compound moiety is crucial for the interaction of these inhibitors within the NNRTI binding pocket of the enzyme. chinayyhg.com

Furthermore, research on related compounds suggests potential interactions with other enzyme systems. For instance, the analog 3-chloro-5-formylbenzonitrile (B1427146) has been identified as a potential inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. smolecule.com This suggests that compounds containing the 3-chlorobenzonitrile (B1581422) structure could play a role in modulating metabolic pathways, although further research is needed to fully characterize these interactions.

Investigated Biological Activities of this compound and Related Compounds

Building on its mechanistic potential, this compound and its analogs have been investigated for a variety of therapeutic applications, including anti-tumor, anti-inflammatory, antiviral, and antimicrobial activities.

Anti-tumor and Anti-inflammatory Effects

Derivatives of this compound have shown promise in oncology. Research indicates that related benzofuran-substituted chalcones possess anticancer properties. rasayanjournal.co.inresearchgate.net The structural analog, 3-chloro-5-formylbenzonitrile, has also been noted for its potential in anticancer studies. smolecule.com In the development of Hsp90 C-terminal domain inhibitors for triple-negative breast cancer, a compound featuring a 3-chloro-4-cyanophenyl substituent (an isomer of the title compound) was synthesized and evaluated, although it proved to be inactive, suggesting that the substitution pattern is critical for activity. nih.gov

Regarding anti-inflammatory properties, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, which contains a chloro-hydroxyphenyl moiety, demonstrated significant anti-inflammatory effects. nih.gov It was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-activated microglial cells by downregulating key inflammatory pathways like MAPKs and NF-κB. nih.gov While not a direct study of this compound, this finding suggests that the substituted chlorophenol scaffold can be incorporated into larger molecules to achieve anti-inflammatory activity. Furochromone derivatives, which can be synthesized from related starting materials, are also known to possess anti-inflammatory and analgesic properties. researchgate.net

Potential as Non-nucleoside HIV Reverse Transcriptase Inhibitors

One of the most well-documented applications of this compound is its role as a precursor in the synthesis of Non-Nucleoside HIV Reverse Transcriptase Inhibitors (NNRTIs). chemicalbook.com It is a crucial intermediate for creating diaryl ether pyridone NNRTIs, which are effective against both wild-type and resistant strains of HIV. chinayyhg.comrsc.org

The synthesis of the FDA-approved NNRTI, Doravirine, explicitly involves the use of this compound. mdpi.comnewdrugapprovals.org In the synthetic pathway, this compound is reacted with a pyridinone intermediate to form the core structure of the drug. newdrugapprovals.org The resulting compounds, such as Doravirine, are highly potent inhibitors of the HIV-1 reverse transcriptase enzyme. chinayyhg.com

| Compound | Role of this compound | Target | Reference |

|---|---|---|---|

| Doravirine (MK-1439) | Key starting material/intermediate in synthesis. | HIV-1 Reverse Transcriptase | mdpi.comnewdrugapprovals.org |

| Pyridone Diaryl Ether NNRTIs | Core structural component (as 3-chloro-5-cyanophenol). | HIV-1 Reverse Transcriptase | chinayyhg.comrsc.org |

Cytotoxicity Studies in Cellular Models (e.g., Chinese Hamster Ovary (CHO-K1) cells)

Halohydroxybenzonitriles (HHBNs), including chlorinated variants, have been identified as disinfection byproducts in drinking water and have been evaluated for their cytotoxicity. nih.gov Studies using Chinese Hamster Ovary (CHO-K1) cells are a common method for assessing the toxicity of these compounds. amazonaws.comacs.org

Research has shown that monohalogenated hydroxybenzonitriles, such as 3-chloro-4-hydroxybenzonitrile (B1661932) and 5-chloro-2-hydroxybenzonitrile, are present in drinking water and exhibit higher cytotoxicity than some other monohalogenated aromatic disinfection byproducts. nih.gov Dihalogenated HHBNs, such as 3,5-dichloro-4-hydroxybenzonitrile, have also been detected and show significant cytotoxicity in CHO-K1 cells, sometimes higher than regulated disinfection byproducts. researchgate.net Transcriptomic analysis in CHO-K1 cells revealed that the cytotoxicity mechanisms for HHBNs include immunotoxicity and genotoxicity, with potential carcinogenic effects. nih.gov

| Compound Class | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Monohalohydroxybenzonitriles (monoHHBNs) | CHO-K1 | Detected in drinking water and exhibit notable cytotoxicity. | nih.gov |

| Dihalohydroxybenzonitriles (diHHBNs) | CHO-K1 | Exhibit significantly higher cytotoxicity than many regulated disinfection byproducts. | researchgate.net |

| General Halogenated DBPs | CHO-K1 | Cytotoxicity is a key endpoint for evaluating the health risks of these compounds. | acs.org |

Analysis of Immunotoxicity Pathways

Immunotoxicity refers to the adverse effects on the immune system resulting from exposure to chemical substances. immundnz.com Such effects can manifest as the disruption of immune cell signaling and proliferation, altered cell-to-cell communication, or other dysregulations of the immune response. nih.gov For the broader class of halohydroxybenzonitriles (HHBNs), transcriptomic analyses have identified immunotoxicity as a primary mechanism of cytotoxicity in Chinese hamster ovary (CHO-K1) cells. nih.gov While specific pathway analyses for this compound are not extensively detailed in public literature, the general mechanisms of immunotoxic agents provide a framework for understanding its potential effects. nih.gov The key characteristics of immunotoxic agents include the ability to alter various functions of the immune system, from antigen presentation to the processes that regulate cell death. nih.gov

| Key Characteristic of Immunotoxic Agents | Description |

|---|---|

| Alters Immune Cell Signaling | Interferes with the molecular pathways that immune cells use to respond to threats. |

| Alters Immune Cell Proliferation | Affects the rate at which immune cells divide and multiply, potentially leading to a depleted or overactive immune system. |

| Modifies Cellular Differentiation | Disrupts the process by which immune cells mature into specialized cell types. nih.gov |

| Alters Immune Cell-Cell Communication | Interferes with the cytokine and chemokine signals that coordinate the immune response. |

| Alters Cell Death Processes | Induces unregulated death of immune cells (e.g., apoptosis, pyroptosis), which can cause immunosuppression. nih.gov |

Investigation of Genotoxicity Mechanisms

Genotoxicity involves damage to the genetic material (DNA) within a cell. For HHBNs, genotoxicity has been identified as a dominant cytotoxicity mechanism alongside immunotoxicity. nih.gov The mechanisms behind the genotoxicity of many halogenated DBPs are often linked to the induction of oxidative stress. acs.org This process involves the generation of reactive oxygen species (ROS) that can directly damage DNA, leading to mutations or chromosomal aberrations. acs.orgwww.gov.uk

Primary genotoxicity can occur through direct interaction with DNA or indirectly through the action of ROS. www.gov.uk Secondary genotoxicity is considered a major mechanism for many xenobiotics and involves genetic damage mediated by ROS or reactive nitrogen species (RNS) produced during an inflammatory response. www.gov.uk For halogenated compounds, the type of halogen substituent significantly influences toxicity, with genotoxicity often increasing in the order of chloro- < bromo- < iodo- derivatives. acs.org

| Potential Genotoxic Mechanism | Description |

|---|---|

| Primary Direct Genotoxicity | Physical interaction of the chemical or its metabolite with DNA, leading to lesions or breaks. www.gov.uk |

| Primary Indirect Genotoxicity | Damage caused by reactive oxygen species (ROS) generated from reactions involving the chemical. www.gov.uk |

| Secondary Genotoxicity | Genetic damage resulting from an inflammatory response (e.g., oxidative burst from phagocytes) to the chemical's presence. www.gov.uk |

| Inhibition of DNA Repair | Interference with cellular mechanisms that repair damaged DNA, leading to the accumulation of mutations. |

Assessment of Potential Carcinogenic Effects

The potential for a substance to cause cancer is a critical aspect of its toxicological assessment. Transcriptomic analysis of HHBNs has suggested they may have potential carcinogenic effects. nih.gov This aligns with broader concerns regarding disinfection byproducts, as long-term exposure to chlorinated drinking water has been associated with increased cancer risk in some epidemiological studies. acs.org However, identifying the specific DBPs responsible for these observations is an ongoing area of research. acs.org The evaluation of carcinogenic potential involves assessing a chemical's ability to induce tumors in animal studies and its genotoxic properties, as DNA damage is a common initiating event in carcinogenesis.

Experimental and Computational Approaches in Biological Evaluation

A variety of experimental and computational methods are employed to evaluate the biological activity of compounds like this compound. These techniques range from cell-free biochemical assays to complex cellular and computational models.

In Vitro Binding Assays

In vitro binding assays are fundamental tools for determining if a compound interacts directly with a specific biological target, such as a receptor or an enzyme. These assays measure the affinity of a ligand for its target. The this compound scaffold has been utilized in the synthesis of molecules designed for such assays. For instance, it has served as a precursor for compounds evaluated in kinase inhibition and other targeted assays, demonstrating the utility of its chemical structure in drug discovery and molecular probing. biorxiv.org

| Assay Type / Application | Precursor / Analog | Purpose |

|---|---|---|

| NanoBRET™ Target Engagement Assay | This compound | Used to synthesize a pyrazolo[1,5-a]pyrimidine (B1248293) derivative tested for cellular activity and potency against Casein Kinase 2 (CK2). biorxiv.org |

| HIF-2α Scintillation Proximity Assay | 3-Fluoro-5-hydroxybenzonitrile | Used as a starting material to prepare an aryl ether evaluated for its ability to inhibit HIF-2α activity, a target in cancer therapy. google.com |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. asiapharmaceutics.info This analysis provides insights into binding affinity, specificity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While specific docking studies for this compound were not found in the reviewed literature, this methodology is widely applied to related compounds. For example, docking has been used to investigate the interaction between other aromatic DBPs and key antioxidant enzymes, helping to elucidate potential mechanisms of toxicity. researchgate.net Such studies can guide the synthesis of new analogs with improved affinity or selectivity for a desired biological target. researchgate.net

| Parameter Analyzed | Significance in Ligand-Receptor Interaction |

|---|---|

| Binding Energy (kcal/mol) | Estimates the binding affinity of the ligand to the receptor; more negative values typically indicate stronger binding. researchgate.net |

| Interacting Amino Acid Residues | Identifies the specific amino acids in the receptor's binding pocket that interact with the ligand. |

| Hydrogen Bonds | Key non-covalent interactions that contribute to the stability and specificity of the ligand-receptor complex. |

| Hydrophobic Interactions | Important for the binding of nonpolar regions of the ligand within the receptor's binding site. |

Transcriptomic Analysis of Cellular Responses

Transcriptomic analysis provides a genome-wide snapshot of gene expression in a cell or tissue in response to a specific stimulus, such as exposure to a chemical compound. embopress.orgnih.gov This powerful technique can reveal the cellular pathways that are perturbed by the compound. For the class of halohydroxybenzonitriles (HHBNs), transcriptomic analysis of Chinese hamster ovary (CHO-K1) cells was instrumental in identifying their primary cytotoxicity mechanisms. nih.gov The results of this genome-scale analysis revealed that immunotoxicity and genotoxicity are the dominant toxicological responses elicited by HHBNs, and also suggested potential carcinogenic effects. nih.gov A quantitative structure-activity relationship (QSAR) model developed from this data further indicated that oxidative stress and cellular uptake efficiency are key factors driving the observed cytotoxicity. nih.gov

| Approach | Key Finding for Halohydroxybenzonitriles (HHBNs) |

|---|---|

| Genome-scale Transcriptomic Analysis | Used to explore the cytotoxicity mechanism of HHBNs in Chinese hamster ovary (CHO-K1) cells. nih.gov |

| Pathway Analysis | Revealed immunotoxicity and genotoxicity as the dominant cytotoxicity mechanisms. nih.gov |

| Identification of Effects | The analysis also pointed to potential carcinogenic effects of HHBNs. nih.gov |

| QSAR Modeling | Suggested that oxidative stress and cellular uptake efficiency are important factors in the cytotoxicity of these compounds. nih.gov |

Environmental Occurrence and Ecotoxicological Implications of Halohydroxybenzonitriles

Identification as Disinfection Byproducts (DBPs) in Drinking Water

Recent studies have increasingly detected HHBNs in chlorinated drinking water, raising concerns about their potential risks to human health and the environment. researchgate.netresearchgate.net While research has identified several di- and mono-halogenated HHBNs, the specific detection of 3-Chloro-5-hydroxybenzonitrile as a DBP in drinking water is not yet extensively documented in major studies. However, the identification of other monohalogenated HHBNs, such as 3-chloro-4-hydroxybenzonitrile (B1661932), suggests a high probability of this compound also being present. nih.govacs.org

Studies have successfully identified various HHBNs using advanced analytical techniques like ultra-performance liquid chromatography/tandem mass spectrometry. researchgate.net For instance, a study identified seven new dihalogenated HHBNs with 100% detection frequency in collected drinking water samples, with concentrations reaching up to 36 ng/L. researchgate.netresearchgate.net Another study reported the first-time detection of eight new monohalogenated HHBNs in drinking water, with concentrations ranging from 0.04 to 1.83 ng/L. nih.govacs.org These findings underscore the prevalence of this class of compounds in treated water.

Table 1: Examples of Halohydroxybenzonitriles Identified in Drinking Water

| Compound Name | Type | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| 3,5-dichloro-4-hydroxybenzonitrile | Dihalogenated | Up to 36 | researchgate.net |

| 3,5-dibromo-4-hydroxybenzonitrile | Dihalogenated | Up to 36 | researchgate.net |

| 3-chloro-4-hydroxybenzonitrile | Monohalogenated | 0.04-1.83 | nih.gov |

| 3-bromo-4-hydroxybenzonitrile | Monohalogenated | 0.04-1.83 | nih.gov |

Phototransformation and Degradation Pathways in Aqueous Solutions

The phototransformation of HHBNs in aqueous environments is a critical aspect of their environmental fate. Studies on related compounds, such as ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), provide insights into the potential degradation pathways of this compound. researchgate.netresearchgate.net

The primary photochemical reaction for these compounds in pure water is the photohydrolysis of the carbon-halogen bond, leading to the formation of monohalogenated dihydroxybenzonitriles. researchgate.netresearchgate.net A minor pathway observed is reduction, particularly in the presence of humic acids. researchgate.netresearchgate.net This suggests that under sunlight, this compound could degrade into other compounds, some of which may also have environmental implications.

Research on 5-chloro-2-hydroxybenzonitrile (B85134) has shown that its phototransformation can be influenced by the presence of other substances. rsc.org For example, in oxygen-saturated solutions, cyanobenzo-1,4-quinone is a major photoproduct. rsc.org The quantum yield of the reaction, a measure of its efficiency, can be affected by the presence of oxygen and ions like bromide or iodide. rsc.org

The degradation process for halogenated phenol (B47542) derivatives often involves the replacement of a halogen atom with a hydroxyl group. core.ac.uk This process of photohydrolysis is a common transformation pathway for pesticides belonging to this chemical class. core.ac.uk

Environmental Fate and Persistence Studies

The environmental fate and persistence of this compound are determined by a combination of its physical and chemical properties and its behavior in various environmental compartments. While specific persistence studies on this compound are limited, information on related substances offers valuable clues.

The stability of HHBNs in the presence of chlorine has been assessed, with some dihalogenated HHBNs showing half-lives ranging from 9 to 63 hours during chlorination. researchgate.net This indicates that these compounds can persist in the water treatment and distribution system for a significant period.

The mobility of similar compounds in soil is considered to be low due to low water solubility, suggesting that they are unlikely to penetrate deep into the soil. thermofisher.com However, their presence in drinking water indicates their mobility in aquatic systems. The potential for bioaccumulation may exist for some of these compounds. thermofisher.com The development of pragmatic approaches to assess the fate and effects of transformation products of such compounds is an active area of research. whiterose.ac.ukresearchgate.net

Ecotoxicological Assessment and Risk Analysis in Aquatic Systems

The ecotoxicological assessment of HHBNs is crucial for understanding their potential impact on aquatic ecosystems. Studies have shown that HHBNs can exhibit significant cytotoxicity, in some cases higher than that of regulated DBPs. researchgate.netresearchgate.net

The cytotoxicity of HHBNs has been evaluated in various cell lines, with findings indicating that their toxic effects may be linked to their cellular uptake efficiency and nucleophilicity. researchgate.net Transcriptomic analysis of cells exposed to HHBNs has revealed immunotoxicity and genotoxicity as dominant cytotoxicity mechanisms, with potential carcinogenic effects. nih.govacs.org Oxidative stress has also been identified as a key cytotoxicity mechanism for HHBNs, with these compounds potentially disrupting the antioxidant systems in cells. nih.gov

Quantitative structure-activity relationship (QSAR) models are being developed to predict the cytotoxicity of DBPs and to help explain the patterns of their toxic effects. researchgate.netnih.gov These models can be valuable tools for the risk assessment of emerging DBPs for which limited toxicological data is available. The ecotoxicological risk assessment of chemical substances in aquatic environments often involves evaluating their short-term (acute) and long-term (chronic) toxicity to various aquatic organisms.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 3-Chloro-5-hydroxybenzonitrile Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a valuable starting point for creating a diverse range of derivatives with potential therapeutic and agricultural applications. innospk.comsmolecule.com Researchers are actively exploring structure-activity relationships (SAR) to understand how modifications to the molecule affect its biological function.

One area of focus is the synthesis of analogs for use in pharmaceuticals. For instance, the introduction of a cyano group to certain parent compounds has been shown to improve binding affinity to specific biological targets. nih.gov The strategic addition of other functional groups can further enhance potency. nih.gov The hydroxyl and nitrile groups on the this compound ring are particularly amenable to a variety of chemical reactions, including nucleophilic substitution and coupling reactions, allowing for the creation of more complex molecules. innospk.com

A notable example of its application is in the synthesis of intermediates for drugs like doravirine, an HIV-1 non-nucleoside reverse transcriptase inhibitor. mdpi.com In agrochemical research, this compound is a precursor for novel pesticides and herbicides. innospk.com The synthesis of various benzofuran (B130515) derivatives, known for their pharmacological potential, also utilizes 5-chloro-2-hydroxybenzonitrile (B85134), a closely related isomer. rasayanjournal.co.in

Table 1: Examples of Bioactive Derivatives and their Potential Applications

| Derivative Class | Potential Application | Research Finding |

| Quinolines and Benzothiazoles | mGluR5 Antagonists | Introduction of a cyano group improved binding affinity. nih.gov |

| 1,2,4-Oxadiazoles | Antibacterial, Antifungal | Novel derivatives show effective control of various pathogens. d-nb.info |

| Benzofurans | Antimicrobial | Derivatives exhibit significant activity against pathogenic microorganisms. rasayanjournal.co.in |

| Pyridinone Derivatives | Pharmaceutical Intermediates | Used in the synthesis of complex molecules for drug development. allfordrugs.com |

Advanced Computational Approaches for Predictive Modeling and Drug Design